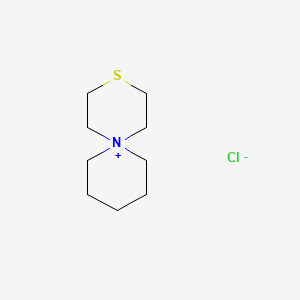

3-Thia-6-azoniaspiro(5.5)undecane chloride

Description

Contextual Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic compounds, which feature two or more rings linked by a single common atom, are of increasing interest in modern chemical research. tandfonline.com Their unique, three-dimensional structures offer a significant advantage over planar aromatic systems by providing enhanced physicochemical properties and improved pharmacokinetic profiles. tandfonline.com The rigidity of the spirocyclic system can lock a molecule's conformation, which allows for the precise orientation of binding elements, potentially leading to better efficacy and selectivity in drug candidates. tandfonline.com

The move from flat, sp2-hybridized carbon-rich structures to those with a higher fraction of sp3-hybridized atoms, like those in spirocycles, generally correlates with improved solubility, higher basicity, reduced lipophilicity, and better metabolic stability. tandfonline.com These characteristics make spirocyclic scaffolds privileged structures in drug discovery. nih.govnih.gov Many natural products contain spirocyclic moieties, underscoring their pharmaceutical relevance. nih.govnih.gov Consequently, numerous synthetic methodologies have been developed for the construction of these complex architectures. nih.gov Beyond medicinal chemistry, the distinct structural and electronic properties of spiro heterocycles make them promising candidates for applications in materials science, such as in organic semiconductors and light-emitting diodes. rsc.org

The Azonia Moiety and its Role in Quaternary Ammonium (B1175870) Spirocyclic Architectures

The azonia moiety, a positively charged nitrogen atom with four substituents, is a key feature in quaternary ammonium spirocyclic architectures. These structures, often referred to as N-spirocyclic quaternary ammonium salts, have garnered attention for their unique properties and applications. nih.gov The spirocyclic arrangement imparts enhanced stability compared to non-spirocyclic quaternary ammonium cations. rsc.org

A significant area of research for spirocyclic quaternary ammonium (QA) cations is in the development of anion-exchange membranes (AEMs). nih.govrsc.org These membranes require cationic polymers with high alkaline stability and conductivity, a challenge that N-spirocyclic compounds are helping to address. nih.gov Studies on small molecule models of spirocyclic QA cations have shown they possess greater alkaline stability, which is linked to a higher energy barrier for degradation. rsc.org This stability observed in small molecules can often be translated to the corresponding polymer membranes, providing a pathway for creating robust AEMs. rsc.org The synthesis of high-molecular-weight, film-forming N-spirocyclic quaternary ammonium ionenes has demonstrated excellent thermal and alkaline stability, making them a promising class of materials for anion-exchange applications. nih.gov

Definition and Structural Attributes of 3-Thia-6-azoniaspiro(5.5)undecane Chloride as a Representative Spirocyclic Quaternary Ammonium Salt

This compound is a chemical compound belonging to the class of spirocyclic quaternary ammonium salts. ontosight.ai Its structure is characterized by two heterocyclic rings connected through a single spiro carbon atom. ontosight.ai Specifically, it consists of a five-membered thia (sulfur-containing) ring and a six-membered azonia (positively charged nitrogen-containing) ring. ontosight.ai The presence of the chloride ion balances the positive charge of the quaternary ammonium nitrogen.

The molecular formula of the compound is C₁₀H₂₀ClNS, and it has a molecular weight of 221.79 g/mol . ontosight.ai While detailed physical properties such as melting and boiling points are not extensively documented in the available literature, its synthesis involves the reaction of a thia ring precursor with an azonia ring precursor, followed by a series of chemical transformations. ontosight.ai As a representative member of its class, it embodies the key structural features of a heterocyclic spiro compound containing a quaternary ammonium cation.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94276-07-0 |

|---|---|

Molecular Formula |

C9H18ClNS |

Molecular Weight |

207.76 g/mol |

IUPAC Name |

3-thia-6-azoniaspiro[5.5]undecane;chloride |

InChI |

InChI=1S/C9H18NS.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h1-9H2;1H/q+1;/p-1 |

InChI Key |

WXATUYAACRMMCO-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[N+]2(CC1)CCSCC2.[Cl-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Spirocyclic Quaternary Ammonium Salts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 3-Thia-6-azoniaspiro(5.5)undecane chloride, both ¹H and ¹³C NMR spectroscopy provide critical insights into its stereochemistry and the conformational dynamics of its two interconnected rings.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the positively charged nitrogen atom and the sulfur atom are expected to be deshielded, appearing at a lower field. The protons of the piperidinium (B107235) ring typically exhibit complex splitting patterns due to their fixed chair-like conformation, with distinct signals for axial and equatorial protons. The protons on the tetrahydrothiophene (B86538) ring also show characteristic shifts.

¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.65 | t | 4H | -CH₂-N⁺- |

| 3.10 | t | 4H | -CH₂-S- |

| 2.15 | m | 4H | -CH₂-C-CH₂- (Piperidinium ring) |

| 1.90 | m | 4H | -CH₂-C-CH₂- (Tetrahydrothiophene ring) |

¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 75.8 | Spiro C |

| 62.5 | -CH₂-N⁺- |

| 48.3 | -CH₂-S- |

| 34.2 | -CH₂-C-CH₂- (Piperidinium ring) |

| 25.1 | -CH₂-C-CH₂- (Tetrahydrothiophene ring) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bond vibrations within the molecule.

The most prominent features in the IR spectrum would be the C-H stretching vibrations of the aliphatic methylene (B1212753) groups. The C-N bond stretching of the quaternary ammonium (B1175870) group and the C-S stretching of the thioether in the tetrahydrothiophene ring are also key diagnostic peaks, although they may be weaker and appear in the fingerprint region. The absence of bands associated with N-H or S-H stretching would confirm the quaternary nature of the nitrogen and the thioether linkage.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2950-2850 | Strong | C-H (aliphatic) stretching |

| 1465 | Medium | CH₂ scissoring |

| 1150 | Medium | C-N⁺ stretching |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that can analyze charged species in solution.

The ESI-MS spectrum would prominently feature the molecular ion peak for the cation [C₁₀H₂₀NS]⁺, confirming its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for spirocyclic ammonium salts involve the cleavage of the rings. The loss of ethylene (B1197577) from either ring or the cleavage of the C-S or C-N bonds would lead to characteristic fragment ions, helping to piece together the molecular structure.

ESI-Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 186.13 | 100 | [M]⁺ (C₁₀H₂₀NS)⁺ |

| 158.10 | 45 | [M - C₂H₄]⁺ |

| 130.07 | 30 | [M - C₄H₈]⁺ |

| 102.05 | 25 | [M - C₅H₈S]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction study would reveal the spirocyclic nature of the cation, with the central carbon atom shared between the piperidinium and tetrahydrothiophene rings. It would confirm the expected chair conformation of the six-membered piperidinium ring and the likely envelope or twist conformation of the five-membered tetrahydrothiophene ring. Furthermore, the analysis would show the relative orientation of the two rings and the position of the chloride counter-ion in the crystal lattice, as well as any intermolecular interactions such as hydrogen bonding. The precise bond lengths and angles obtained would be the ultimate confirmation of the structure deduced from spectroscopic methods.

Theoretical and Computational Chemistry Approaches to 3 Thia 6 Azoniaspiro 5.5 Undecane Chloride and Analogues

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are workhorses in the field, providing a balance of accuracy and computational cost for predicting molecular geometries, energies, and electronic properties.

For a molecule like 3-thia-6-azoniaspiro(5.5)undecane chloride, these calculations would typically be performed on the cation, [3-thia-6-azoniaspiro(5.5)undecane]⁺, with considerations for the chloride anion's influence in different environments.

Geometry Optimization and Energy Minimization

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. This is achieved through geometry optimization. The process involves calculating the forces on each atom and iteratively adjusting their positions until the total energy of the system is minimized.

For the 3-thia-6-azoniaspiro(5.5)undecane cation, this would involve determining the most stable conformations of the two six-membered rings (one containing sulfur and nitrogen, and the other being a cyclohexane (B81311) ring) and their relative orientation around the spirocyclic nitrogen center. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for [3-Thia-6-azoniaspiro(5.5)undecane]⁺ (Note: This table is illustrative as specific research data is unavailable. Actual values would be derived from DFT or MP2 calculations.)

| Parameter | Atom Pair/Group | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C-S | ~1.82 |

| Bond Length | C-N⁺ | ~1.50 |

| Bond Angle | C-S-C | ~98 |

| Bond Angle | C-N⁺-C | ~112 |

| Dihedral Angle | C-S-C-C | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the [3-thia-6-azoniaspiro(5.5)undecane]⁺ cation, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The positive charge centered on the nitrogen atom would significantly lower both the HOMO and LUMO energy levels compared to a neutral analogue.

Table 2: Representative FMO Data from Computational Analysis (Note: This table is illustrative as specific research data is unavailable.)

| Molecular Orbital | Energy (eV) | Characteristics |

|---|---|---|

| HOMO | Value | Likely localized on the sulfur atom and adjacent carbons. |

| LUMO | Value | Likely localized around the positively charged nitrogen center. |

| HOMO-LUMO Gap | Value | Indicator of kinetic stability. |

Global Electron Density Transfer (GEDT) Investigations

Global Electron Density Transfer (GEDT) is a concept used to quantify the net charge transfer that occurs during a chemical reaction. It is particularly useful in understanding polar reactions. While GEDT is a property of a reaction between two or more molecules, analysis of the conceptual DFT indices of the isolated this compound can provide insight into its potential behavior in such reactions. Key indices include electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω). These indices help to classify the molecule's reactivity on a quantitative scale. The study of GEDT is crucial for predicting how electron density would shift in the transition state of a reaction involving this spirocyclic cation.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density within a molecule, assigning partial charges to each atom. This provides a more intuitive picture of the charge distribution than simple formal charges. For this compound, NPA would quantify the positive charge on the nitrogen atom and show how this charge is delocalized to adjacent carbon and hydrogen atoms. It would also reveal the charge on the sulfur atom, which is influenced by its electronegativity and its environment within the heterocyclic ring.

Table 3: Illustrative Natural Population Analysis (NPA) Charges (Note: This table is illustrative as specific research data is unavailable.)

| Atom | Predicted NPA Charge (a.u.) |

|---|---|

| N⁺ | Positive Value |

| S | Slightly Negative/Positive |

| C (adjacent to N⁺) | Slightly Positive |

| Cl⁻ | -1.0 |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, dynamics, and the influence of solvent.

An MD simulation of this compound, likely in a solvent like water, would reveal how the two rings flex and interconvert between different chair and boat-like conformations. It would also show the dynamics of the chloride ion's interaction with the cation, including the formation and breaking of transient hydrogen bonds with the cation's hydrogen atoms and its solvation shell. Such simulations are crucial for understanding the behavior of the compound in solution and how it might interact with biological targets.

Analysis of Intermolecular Interactions and Crystal Packing Forces in Crystalline States

In the solid state, the arrangement of ions is governed by a balance of attractive and repulsive forces, including electrostatic interactions, hydrogen bonds, and van der Waals forces. Computational methods can be used to analyze and quantify these interactions, explaining the observed crystal structure.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing a surface that delineates the space occupied by that molecule. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

In a study of an analogous spirocyclic compound, 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, Hirshfeld surface analysis was employed to elucidate the nature of its crystal packing. bohrium.com The dnorm map for this analogue revealed distinct red spots, indicative of close intermolecular contacts, primarily associated with hydrogen bonds.

Complementing the Hirshfeld surface, 2D-fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots are generated by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The resulting plot is a unique fingerprint for the crystal structure, with different regions corresponding to specific types of interactions.

A similar approach was used to analyze the interactions in 3-(4-cyanothiophen-3-yl)- bohrium.comcsmres.co.uknih.govselenadiazolo[4,5-a]pyridin-4-ium chloride, where Hirshfeld analysis highlighted significant contributions from N···H/H···N, C···H/H···C, and H···H contacts in the crystal packing. researchgate.net

Table 1: Percentage Contribution of Intermolecular Contacts for 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione from 2D-Fingerprint Plots

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.8 |

| S···H/H···S | 26.4 |

| N···H/H···N | 10.7 |

| C···H/H···C | 5.7 |

| C···C | 2.9 |

| N···C/C···N | 2.1 |

| S···C/C···S | 1.9 |

| N···S/S···N | 1.8 |

| N···N | 1.4 |

| S···S | 1.3 |

Data derived from a study on an analogous spirocyclic compound. bohrium.com

Energy Frameworks and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Energy frameworks are a computational tool used to visualize the energetic aspects of crystal packing. By calculating the interaction energies between a central molecule and its neighbors, it is possible to construct a 3D framework that represents the strength and topology of the intermolecular forces. Different colors and tube sizes can be used to represent the magnitude of various energy components, such as electrostatic, dispersion, and total interaction energy.

In the analysis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, energy frameworks were used to illustrate the 3D topology of the crystal packing. bohrium.com This visualization provides a clear picture of the dominant interaction pathways within the crystal, highlighting the network of forces that contribute to its stability.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the nature of the interaction.

For instance, in the study of 3-(4-cyanothiophen-3-yl)- bohrium.comcsmres.co.uknih.govselenadiazolo[4,5-a]pyridin-4-ium chloride, QTAIM analysis was performed using density functional theory (DFT) calculations to further investigate the supramolecular interactions revealed by Hirshfeld analysis. researchgate.net This approach can confirm the presence and characterize the strength of interactions such as hydrogen bonds and other weak non-covalent contacts that are crucial for the stability of the molecular crystal. researchgate.net

Computational Prediction of Reactivity and Selectivity in Spirocyclic Systems

The prediction of chemical reactivity and selectivity is a primary goal of computational chemistry. csmres.co.uknih.gov For complex structures like spirocyclic systems, computational methods can provide invaluable insights into their chemical behavior, guiding synthetic efforts and helping to understand their mechanism of action in biological systems. nih.gov

Modern computational approaches to reactivity prediction often employ quantum mechanics (QM) to describe the electronic structure of molecules. nih.gov QM methods can be used to calculate a variety of reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These descriptors can help to identify the most likely sites for nucleophilic or electrophilic attack, and to rationalize the regioselectivity and stereoselectivity of reactions.

In recent years, the use of machine learning (ML) models has become increasingly prominent in the prediction of chemical reactions. nih.govrsc.org These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. csmres.co.uk For spirocyclic systems, ML models could be developed to predict the outcome of reactions, identify optimal reaction conditions, and even assist in the design of novel synthetic routes. rsc.org The development of advanced molecular representations, such as fragment-based languages, is enhancing the ability of these models to handle complex stereochemical information, a key challenge in synthesis planning. chemrxiv.org

The effectiveness of reaction prediction is a critical factor in the efficiency and success of fields like drug discovery. csmres.co.uk Computational tools for predicting site- and regioselectivity are continually being developed and refined, offering increasingly accurate and reliable guidance for synthetic chemists working with intricate molecular architectures like that of this compound and its analogues. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione |

Reactivity and Chemical Transformations of 3 Thia 6 Azoniaspiro 5.5 Undecane Chloride and Spirocyclic Quaternary Ammonium Scaffolds

Reactions Involving the Quaternary Nitrogen Center (e.g., C-N Bond Cleavage)

The quaternary nitrogen center in spirocyclic ammonium (B1175870) salts is a key site for various chemical transformations, primarily involving the cleavage of the carbon-nitrogen (C-N) bond. These reactions are valuable in synthetic chemistry for the dealkylation or functionalization of amines.

Cross-coupling reactions involving the C-N bond cleavage of quaternary ammonium salts have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the quaternary ammonium salt can act as an electrophilic partner. Transition metal catalysts, particularly palladium and nickel, are often employed to facilitate these transformations.

For spirocyclic systems analogous to 3-thia-6-azoniaspiro[5.5]undecane chloride, the cleavage of an exocyclic C-N bond would be the most probable pathway, as the endocyclic C-N bonds are part of the stable spirocyclic scaffold. However, if the nitrogen is part of an aromatic ring system within the spirocycle, cleavage of that bond can also be achieved.

Table 1: Examples of Cross-Coupling Reactions of Quaternary Ammonium Salts with Organometallic Reagents

| Quaternary Ammonium Salt | Organometallic Reagent | Catalyst | Product | Reference |

| Aryltrimethylammonium iodide | Phenylboronic acid | Pd(OAc)2 | Biphenyl | [General Suzuki Coupling] |

| Benzyltrimethylammonium bromide | Alkyl Grignard reagent | NiCl2(dppp) | Alkylated arene | [General Kumada Coupling] |

| N-Aryl-N-methylpyrrolidinium iodide | Phenylboronic acid | Pd2(dba)3 | N-Phenylpyrrolidine | [Analogous C-N cleavage] |

Note: The reactions in this table are representative of quaternary ammonium salt reactivity and not specific to 3-thia-6-azoniaspiro[5.5]undecane chloride.

Quaternary ammonium salts can also be utilized in C-H functionalization reactions, where they can serve as directing groups or as the source of aryl or alkyl groups. In the context of 3-thia-6-azoniaspiro[5.5]undecane chloride, the spirocyclic scaffold could influence the regioselectivity of C-H activation on an appended aromatic group, or the entire scaffold could potentially be transferred in a coupling reaction.

Research in this area has shown that the C-N bond of a quaternary ammonium salt can be cleaved and the corresponding organic group can be added to a C-H bond of another molecule, typically mediated by a transition metal catalyst.

Reductive deamination is a process that involves the removal of an amino group, which can be achieved from quaternary ammonium salts through C-N bond cleavage and subsequent reduction. This transformation is useful for replacing an amino functionality with a hydrogen atom.

Reductive coupling, on the other hand, involves the coupling of two molecules with the concomitant reduction of the quaternary ammonium group. These reactions often proceed via radical intermediates.

The C-N bonds of quaternary ammonium salts, particularly those attached to benzylic or allylic carbons, are susceptible to nucleophilic substitution. In the case of 3-thia-6-azoniaspiro[5.5]undecane chloride, if there were appropriate substitution on the rings, nucleophiles could potentially displace the spirocyclic amine. However, the stability of the spirocyclic system makes direct substitution at the spiro carbon challenging. More commonly, nucleophilic attack would occur at one of the carbons attached to the nitrogen, leading to ring-opening, which is a form of C-N bond cleavage. Studies on similar N-spirocyclic quaternary ammonium cations have highlighted their enhanced stability against elimination and ring-opening substitution reactions due to geometric constraints. rsc.org

Functional Group Transformations on the Thia and Azonia Rings

The presence of a thiaether (sulfide) linkage in the 3-thia-6-azoniaspiro[5.5]undecane chloride scaffold introduces another site for chemical modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the molecule. These transformations can influence the stability of the adjacent C-S bonds and potentially facilitate further reactions.

For instance, the oxidation of the sulfide (B99878) to a sulfone would increase the acidity of the adjacent α-protons, allowing for deprotonation and subsequent functionalization at these positions.

Table 2: Potential Functional Group Transformations on the Thia Ring

| Starting Material | Reagent | Product | Transformation |

| Thiaether | m-CPBA (1 equiv.) | Sulfoxide | Oxidation |

| Thiaether | m-CPBA (2 equiv.) | Sulfone | Oxidation |

| Sulfone | n-BuLi, then E+ | α-Functionalized sulfone | Alkylation/Functionalization |

Note: These are general reactions of sulfides and sulfones and their applicability to 3-thia-6-azoniaspiro[5.5]undecane chloride is hypothetical.

The azonia ring, being a saturated piperidinium (B107235) system, is generally stable. However, functional groups appended to the ring could undergo various transformations.

Ring-Opening and Ring-Expansion Reactions of Spirocyclic Systems

Spirocyclic systems can undergo ring-opening and ring-expansion reactions, often driven by the release of ring strain or by the formation of a more stable carbocation intermediate. For 3-thia-6-azoniaspiro[5.5]undecane chloride, such reactions would likely involve the piperidinium ring.

Ring-expansion of piperidine (B6355638) derivatives is a known transformation in organic synthesis. chemrxiv.orgnih.gov For example, a 2-vinylpiperidine can be rearranged to a seven-membered azepane ring under palladium catalysis. nih.gov Similarly, a semi-pinacol-type rearrangement can be used to expand a cyclobutanol (B46151) ring attached to a pyridine (B92270) to form a spirocyclic dihydropyridine, which can be subsequently reduced to the corresponding piperidine spirocycle.

Ring-opening of the piperidinium ring could occur under harsh conditions, for example, through Hofmann elimination if a suitable β-hydrogen is present on an N-alkyl substituent. However, in the case of the spirocyclic system itself, the endocyclic C-N bonds are generally more stable.

Cascade Reactions and Stereoselective Transformations

Cascade reactions, or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation. In the context of spirocyclic quaternary ammonium scaffolds, these reactions can lead to the formation of intricate polycyclic systems with a high degree of stereocontrol. While specific cascade reactions involving 3-Thia-6-azoniaspiro(5.5)undecane chloride are not extensively documented, the reactivity of analogous systems provides significant insight into potential transformations.

Palladium-catalyzed cascade reactions have been effectively employed in the synthesis of spiro-fused heterocycles using allylic ammonium salts. tib.euexlibrisgroup.comresearchgate.net These reactions can proceed through a sequence of transformations such as a nucleophilic substitution, followed by a Heck reaction and C-H activation, all in one pot. tib.euexlibrisgroup.comresearchgate.net This methodology allows for the construction of complex spirocyclic frameworks with high efficiency and selectivity. tib.euexlibrisgroup.com The use of specific palladium catalysts and ligands is crucial for the success of these cascade processes. tib.euexlibrisgroup.comresearchgate.net For instance, a three-component cascade involving an aryl iodide, an allylic ammonium salt, and an alkyne can lead to the formation of highly substituted 6,5-spirocycles with excellent regioselectivity. tib.eu The reaction mechanism often involves an initial SN2' allylic substitution, followed by an intramolecular palladium-catalyzed Heck reaction and subsequent C-H activation to form a spiropalladacycle intermediate. tib.eu

The stereoselectivity of these transformations is a key feature. The rigid spirocyclic framework can direct the approach of reagents, leading to the preferential formation of one stereoisomer. In the synthesis of polysubstituted spiropentanes, for example, a directed diastereoselective carbometalation of a cyclopropene, followed by an intramolecular nucleophilic substitution, allows for the creation of up to five contiguous stereocenters with high control. acs.org Similarly, biocatalytic [5+1] double Michael additions have been developed for the stereoselective synthesis of spiro[5.5]undecane derivatives, yielding predominantly the cis isomers. researchgate.net

Organocatalysis also presents a powerful tool for the stereoselective synthesis of spiro compounds through cascade reactions. For instance, the reaction of methyleneindolinones with α-imine-β-oxobutanamides, catalyzed by a bifunctional thiourea (B124793) catalyst, yields 3,3'-spirooxindole γ-lactams with three contiguous stereocenters, two of which are quaternary, in high diastereoselectivity and enantioselectivity. researchgate.net

The following table summarizes representative cascade reactions leading to spirocyclic systems, illustrating the conditions and outcomes that could be envisioned for derivatives of 3-Thia-6-azoniaspiro(5.5)undecane.

| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield/Selectivity | Reference |

| Pd-Catalyzed Cascade | PdBr2/Ligand, Cs2CO3 | 2-Iodophenol, Allylic Ammonium Salt | Spiro-fused Dihydrobenzofuran | High Yields | tib.euresearchgate.net |

| Three-Component Cascade | PdBr2/Ligand, Cs2CO3 | Aryl Iodide, Allylic Ammonium Salt, Alkyne | 6,5-Spirocycle | Good to High Yields, >20:1 Regioselectivity | tib.eu |

| Biocatalytic [5+1] Double Michael Addition | D-aminoacylase | Cyclohexene derivative | Spiro[5.5]undecane | Moderate Yields, Predominantly cis isomer | researchgate.net |

| Organocatalytic Aza-Michael/Mannich Cascade | Bifunctional Thiourea | Methyleneindolinone, α-Imine-β-oxobutanamide | 3,3'-Spirooxindole γ-lactam | Up to 78% Yield, >10:1 dr, >99% ee | researchgate.net |

Heterocyclization Reactions and Spiro Ring Formation

The synthesis of the this compound scaffold itself is a prime example of a heterocyclization and spiro ring-forming reaction. Generally, the formation of such spirocyclic quaternary ammonium salts involves the reaction of a suitable dihaloalkane with a cyclic amine. researchgate.net For instance, the reaction of 1,5-dibromopentane (B145557) with piperidine can be used to form 6-azoniaspiro[5.5]undecane bromide. A variation of this approach would be necessary to incorporate the sulfur atom at the 3-position.

An efficient method for the synthesis of related 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes has been developed using a solid-phase approach. nih.govresearchgate.net This method starts from resin-bound reduced dipeptides. The key spirocyclization step involves the intramolecular attack of a tertiary nitrogen atom on a pendant α-bromocarbonyl group, forming the azoniaspiro cation. nih.govresearchgate.net This strategy highlights a powerful intramolecular cyclization approach to forming such spiro systems.

Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts has been shown to produce aza-spiro compounds. scilit.com The regioselectivity of this cyclization is dependent on the substitution pattern of the starting material, with aryl- or vinyl-substituted keto-ynesulfonamides yielding 5-exo-dig products, while terminal ynesulfonamides favor the formation of 6-endo-dig products. scilit.com

The synthesis of spiro[5.5]undecane derivatives containing 1,3-dioxane (B1201747) and 1,3-dithiane (B146892) rings has also been reported, showcasing the versatility of synthetic methods to create diverse spirocyclic systems. researchgate.net These syntheses often rely on the condensation of dicarbonyl compounds or their precursors with appropriate diols or dithiols.

The following table provides examples of heterocyclization and spiro ring formation reactions that are relevant to the synthesis of 3-Thia-6-azoniaspiro(5.5)undecane and its analogues.

| Reaction Type | Reagents | Starting Materials | Product | Key Feature | Reference |

| Spirocyclization | 1,5-Dibromopentane, Piperidine | Dihaloalkane, Cyclic Amine | 6-Azoniaspiro[5.5]undecane bromide | Formation of the spiro quaternary ammonium salt | researchgate.net |

| Intramolecular Cyclization | - | Resin-bound reduced dipeptide with α-bromocarbonyl | 10-Oxo-3,9-diaza-6-azoniaspiro[5.5]undecane | Intramolecular attack of a tertiary nitrogen | nih.govresearchgate.net |

| Promoted Spirocyclization | Quaternary Ammonium Salt | Keto-ynesulfonamide | Aza-spiro compound | Regioselective cyclization | scilit.com |

| Condensation | Diols or Dithiols | Dicarbonyl compounds | Spiro[5.5]undecane with dithiane/dioxane rings | Formation of S- and O-containing spirocycles | researchgate.net |

Structure Property Relationships in Spirocyclic Quaternary Ammonium Systems

Influence of Spiro Junction on Molecular Conformation and Rigidity

The defining feature of spiro compounds is the spiro junction, a single atom shared by two rings. numberanalytics.com In the case of 3-Thia-6-azoniaspiro(5.5)undecane chloride, this junction is a quaternary nitrogen atom, which introduces a positive charge and specific geometric constraints. The spiro linkage imparts significant rigidity to the molecule compared to non-spirocyclic analogues. nih.gov This rigidity arises from the restricted rotation around the spiro atom, effectively locking the two rings in a fixed orientation. nih.gov

| Parameter | Value for 6-Azoniaspiro[5.5]undecane cation | Reference |

|---|---|---|

| Space Group | P 21 21 21 | nih.gov |

| Cell Length a | 8.1634 Å | nih.gov |

| Cell Length b | 8.9539 Å | nih.gov |

| Cell Length c | 14.4292 Å | nih.gov |

| Cell Angle α | 90.00° | nih.gov |

| Cell Angle β | 90.00° | nih.gov |

| Cell Angle γ | 90.00° | nih.gov |

Stereochemical Control and Chirality in Spirocyclic Quaternary Ammonium (B1175870) Salts

Spirocyclic quaternary ammonium salts can exhibit chirality, a key feature influencing their interaction with other chiral molecules and their applications in areas like asymmetric catalysis. researchgate.net Chirality in these systems can arise from a chiral spiro atom or from axial chirality. wikipedia.org Even if the spiro atom is not connected to four different groups, the molecule can be chiral if the two rings are asymmetrically substituted. numberanalytics.com This leads to the possibility of enantiomers, which are non-superimposable mirror images. numberanalytics.com

The synthesis of spiro compounds with specific stereochemistry is a significant area of research. numberanalytics.com Strategies for achieving stereochemical control include:

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer. numberanalytics.com

Chiral Resolution: Separating a racemic mixture of enantiomers, for instance, by forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization. researchgate.net

Stereoselective Reactions: Employing reactions that inherently favor the formation of one stereoisomer over another. numberanalytics.com

In the context of this compound, the presence of the sulfur atom and any additional substituents on the rings can create stereocenters. If the substitution pattern is appropriate, the molecule will be chiral. The development of C2-symmetric chiral quaternary ammonium salts derived from materials like binaphthol has been a successful strategy in creating effective phase-transfer catalysts. acs.orgrsc.org These catalysts often feature a spirocyclic structure to create a well-defined chiral environment around the ammonium cation. researchgate.net

Impact of Ring Size and Heteroatom Identity on Electronic Properties

The electronic properties of spirocyclic quaternary ammonium systems are influenced by the size of the constituent rings and the nature of any heteroatoms present. acs.org In this compound, the system consists of two six-membered rings, one of which contains a sulfur atom at the 3-position and a nitrogen spiro atom at the 6-position.

The perpendicular arrangement of the two π-systems in some spiro compounds can reduce the electronic interaction between the two halves of the molecule. acs.org However, the quaternary ammonium nitrogen itself is a key electronic feature, carrying a permanent positive charge. This charge influences the electron density distribution throughout the molecule.

The identity of the heteroatoms is critical. Nitrogen, being more electronegative than carbon, will draw electron density towards itself. The sulfur atom in the thiacyclohexane ring also has a significant effect. Sulfur is less electronegative than oxygen but can participate in bonding in various ways, influencing the ring's conformation and electronic character. The presence of heteroatoms like nitrogen and sulfur can be exploited in the design of functional materials, such as anion exchange membranes, where the stability of the quaternary ammonium cation is paramount. rsc.org Studies on similar spirocyclic quaternary ammonium cations have shown that their alkaline stability is correlated with the energy barrier of a transition state, which is influenced by the ring structure. rsc.org

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 6-Azoniaspiro[5.5]undecane chloride | C10H20ClN | 189.72 | nih.gov |

| 5-Azoniaspiro[4.4]nonane | C8H16N+ | - | rsc.org |

| 5-Azoniaspiro[4.5]decane | C9H18N+ | - | rsc.org |

| 5-Azoniaspiro[4.6]undecane | C10H20N+ | - | rsc.org |

Regioisomeric Effects on Photophysical and Spectroscopic Properties

Regioisomers are compounds with the same molecular formula but different arrangements of functional groups. In the case of substituted this compound, the position of substituents would define different regioisomers. These structural differences can lead to distinct photophysical and spectroscopic properties.

For example, the placement of a chromophore on one ring versus the other, or at different positions within the same ring, would alter the molecule's absorption and emission spectra. The electronic communication between the two halves of a spiro molecule is generally limited due to their perpendicular arrangement, but this can be modulated by the specific structure. acs.org

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are highly sensitive to the local chemical environment of each atom. Therefore, regioisomers of this compound would be expected to show different chemical shifts in their ¹H and ¹³C NMR spectra. For instance, the protons and carbons closer to the sulfur atom will have different electronic environments compared to those in the all-carbon ring. A detailed spectroscopic analysis of a related compound, 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, demonstrated the power of ¹H and ¹³C NMR in elucidating the precise structure. nih.gov The diastereotopicity of protons and carbons in spiro compounds is a key feature that can be analyzed by NMR to understand their conformation and stereochemistry. researchgate.net

Advanced Research Applications of Spirocyclic Quaternary Ammonium Compounds Beyond Traditional Uses

Utilization as Advanced Synthetic Intermediates and Building Blocks

The rigid framework of spirocyclic compounds containing both nitrogen and sulfur offers a robust scaffold for the synthesis of complex molecular architectures. Thia-aza spirocyclic systems, such as derivatives of 3-Thia-6-azoniaspiro[5.5]undecane chloride, are recognized as versatile building blocks in medicinal and materials chemistry. Their utility stems from the conformational rigidity and the presence of multiple functional groups inherent to their structure.

Spiro-thiazolidines, a closely related class of compounds, are widely employed as key intermediates in the generation of diverse heterocyclic systems with significant pharmaceutical potential. rsc.orgrsc.orgbohrium.comresearchgate.net These compounds can undergo a variety of chemical transformations, including ring-opening reactions, functional group manipulations, and cycloaddition reactions, to yield more complex and biologically active molecules. nih.gov For instance, the thiazolidine ring can be a precursor to other heterocyclic systems or can be functionalized to introduce desired physicochemical properties. The synthesis of spiro-thiazolidine derivatives often involves multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. rsc.orgresearchgate.net

The general synthetic utility of related spirocyclic building blocks is summarized in the table below.

| Spirocyclic Scaffold Type | Synthetic Application | Resulting Molecular Class |

| Spiro-thiazolidinones | Cyclization reactions with various electrophiles | Polycyclic and fused heterocyclic systems |

| Spiro-oxindoles | Precursors for natural product synthesis | Bioactive alkaloids and complex natural products |

| Spiro-piperidines | Scaffolds for combinatorial chemistry | Diverse libraries of potential drug candidates |

The quaternary ammonium (B1175870) group in compounds like 3-Thia-6-azoniaspiro[5.5]undecane chloride adds another dimension to its synthetic utility. This positively charged center can act as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., organic and aqueous). nih.govdovepress.com This property is particularly valuable in "green chemistry" approaches, which aim to reduce the use of volatile organic solvents.

Biological Probes for Mechanistic Studies

The distinct structural and electronic features of thia-aza spirocyclic quaternary ammonium compounds make them intriguing candidates for the development of biological probes to investigate complex biological processes. The fixed spatial arrangement of the atoms in a spirocycle can lead to high selectivity for specific biological targets, such as enzymes or receptors. nih.govmdpi.comescholarship.org

The presence of a thioether linkage, as in 3-Thia-6-azoniaspiro[5.5]undecane chloride, is a feature that has been exploited in the design of fluorescent probes for detecting biological thiols, which play a crucial role in cellular redox homeostasis. nih.govnih.govrsc.org The mechanism of such probes often involves a reaction with the target thiol that leads to a change in the fluorescence properties of the molecule, allowing for the visualization and quantification of the target in living cells. nih.govnih.gov

Furthermore, the quaternary ammonium cation can facilitate interactions with negatively charged domains in biological macromolecules, such as the active sites of certain enzymes or the binding pockets of receptors. This electrostatic interaction can contribute to the binding affinity and selectivity of the molecule. The rigid spirocyclic core can also serve to orient appended functional groups in a precise manner to probe specific interactions within a binding site. nih.gov This "conformational locking" can be a powerful strategy for designing highly selective ligands. mdpi.comescholarship.org

The potential applications of spirocyclic compounds as biological probes are highlighted in the table below.

| Probe Feature | Mechanistic Application | Target Class |

| Spirocyclic Scaffold | Conformational restriction for selective binding | G-protein-coupled receptors (GPCRs), ion channels |

| Thioether Moiety | Reactive handle for covalent labeling or fluorescence quenching | Cysteine residues in proteins, cellular thiols |

| Quaternary Ammonium | Electrostatic interaction with anionic sites | Enzyme active sites, nucleic acids |

| Appended Fluorophores | Visualization of biological processes | Cellular imaging and tracking of biomolecules |

Future Perspectives and Emerging Research Avenues for 3 Thia 6 Azoniaspiro 5.5 Undecane Chloride Research

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-heterospiro[5.5]undecane systems, including the thia-analogue, often relies on multi-step processes like the Robinson annelation. semanticscholar.org This process typically involves the reaction of a heterocyclic aldehyde, such as 2H-tetrahydrothiopyran-4-carboxaldehyde, with methyl vinyl ketone to form a 3-heterospiro[5.5]undec-7-en-9-one intermediate, which is then hydrogenated to the saturated spirocyclic ketone. semanticscholar.org The final quaternization step would then form the azoniaspiro chloride salt.

However, these routes present challenges. The synthesis of the key aldehyde intermediate, 2H-tetrahydrothiopyran-4-carboxaldehyde, can be problematic, with Wittig reaction routes proving unattractive due to difficult purifications and the handling of malodorous compounds. semanticscholar.org While an alternative rearrangement of 1-oxa-6-thiaspiro[2.5]octane using lithium iodide has been developed, further optimization is needed. semanticscholar.org Furthermore, the hydrogenation of sulfur-containing intermediates can be difficult due to catalyst poisoning, often requiring higher temperatures, larger amounts of catalyst, and longer reaction times for complete conversion. semanticscholar.org

Future research will likely focus on developing more convergent and efficient synthetic strategies. This could include:

Novel Cyclization Strategies: Investigating new catalytic methods for the direct construction of the spirocyclic core, potentially avoiding the multi-step annelation sequence.

Improved Intermediate Synthesis: Developing cleaner and higher-yielding routes to key building blocks like 2H-tetrahydrothiopyran-4-carboxaldehyde.

Catalyst Development: Exploring new hydrogenation catalysts that are more resistant to sulfur poisoning to improve the efficiency and environmental footprint of this key step.

A comparison of existing and potential future synthetic approaches is summarized below.

Table 1: Comparison of Synthetic Route Strategies for Spirocyclic Thia-Ammonium Compounds

| Feature | Current Method (Robinson Annelation) | Potential Future Methods |

|---|---|---|

| Key Reaction | Robinson Annelation, Hydrogenation, Quaternization | Catalytic Cascade Cyclizations, C-H Activation Strategies |

| Starting Materials | 4-Formyl-tetrahydrothiopyran, Methyl Vinyl Ketone | Simpler, more readily available acyclic or heterocyclic precursors |

| Number of Steps | Multi-step | Potentially fewer steps (more convergent) |

| Challenges | Synthesis of aldehyde intermediate, sulfur catalyst poisoning, purification issues. semanticscholar.org | Catalyst discovery and optimization, control of stereochemistry. |

Exploration of Underexplored Chemical Space in Spirocyclic Quaternary Ammonium (B1175870) Chemistry

Spirocyclic systems are recognized as valuable three-dimensional frameworks that provide expedient access to underexplored areas of chemical space. nih.gov Compared to their non-spirocyclic counterparts, spirocyclic quaternary ammonium (QA) salts can exhibit enhanced chemical stability. rsc.org The rigid, strained ring systems can lead to unique physicochemical properties. nih.gov

The current research landscape for spirocyclic QA salts is largely focused on their application in materials science, particularly as stable cations for anion-exchange membranes (AEMs). lu.selu.senih.gov However, the vast chemical space of these compounds, especially those incorporating additional heteroatoms like sulfur, remains largely untapped.

Future research avenues in this area include:

Structural Diversification: Synthesizing libraries of analogues of 3-Thia-6-azoniaspiro(5.5)undecane chloride by varying ring sizes (e.g., spiro[4.5], spiro[5.6]), the position of the heteroatoms, and the nature of the substituents on the rings.

Functionalization: Exploring reactions to functionalize the spirocyclic backbone, adding chemical handles that could be used to attach the molecule to polymers or other scaffolds.

Exploring New Applications: Moving beyond AEMs to investigate the potential of these novel spirocyclic QA salts in other areas where QACs are used, such as biocides, surfactants, or phase-transfer catalysts, leveraging their unique 3D structure and stability. nih.govmdpi.com

Integration of High-Throughput Experimentation and Computational Screening for Materials Discovery

The traditional, one-at-a-time approach to chemical synthesis and testing is ill-suited for navigating the vast chemical space of spirocyclic quaternary ammonium salts. youtube.com High-throughput experimentation (HTE), which allows for the parallel execution of large numbers of experiments, is a powerful tool to accelerate this process. youtube.comnih.gov

The integration of HTE with computational modeling represents a paradigm shift in materials discovery. vsparticle.com

High-Throughput Synthesis: HTE platforms, utilizing automation and robotics, can be used to rapidly create large libraries of this compound analogues by varying reactants, catalysts, and reaction conditions in parallel. youtube.comnih.gov

High-Throughput Screening: These libraries can then be rapidly screened for desired properties. For example, in the context of AEMs, properties like alkaline stability and ionic conductivity could be assessed quickly. lu.se

Computational Screening: Before synthesis even begins, computational methods can be used to predict the properties of virtual compounds. This allows researchers to pre-select the most promising candidates for synthesis, saving time and resources.

AI and Machine Learning: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms. youtube.com These AI-driven models can then predict the outcomes of future experiments, identify trends, and propose novel molecular structures with optimized properties, creating a "self-driving lab" for materials discovery. youtube.comvsparticle.com

Table 2: Role of Advanced Methodologies in Spirocyclic QA Salt Research

| Methodology | Application in Spirocyclic QA Salt Research | Expected Outcome |

|---|---|---|

| High-Throughput Synthesis | Rapidly synthesize libraries of 3-Thia-6-azoniaspiro(5.5)undecane analogues. youtube.com | Faster exploration of chemical space; creation of diverse compound collections. |

| High-Throughput Characterization | Quickly screen libraries for key properties (e.g., stability, conductivity, biological activity). nih.gov | Rapid identification of "hit" compounds with desirable characteristics. |

| Computational Chemistry | Predict stability, reactivity, and electronic properties of virtual spirocyclic QA structures. rsc.org | Prioritization of synthetic targets; deeper understanding of structure-property relationships. |

| Machine Learning / AI | Analyze large HTE datasets to build predictive models and guide subsequent experiments. youtube.com | Accelerated optimization cycles; discovery of non-intuitive structure-activity relationships. |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

A deeper understanding of the synthesis of this compound requires detailed knowledge of reaction kinetics, mechanisms, and the potential formation of unstable intermediates. americanpharmaceuticalreview.com Process Analytical Technology (PAT) employs advanced analytical techniques for real-time, in-situ monitoring of chemical reactions, providing a continuous stream of data without the need for offline sampling. mt.com

The application of these techniques could revolutionize the synthesis and scale-up of this compound class:

Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can monitor the concentration of reactants, intermediates, and products in real time. americanpharmaceuticalreview.commt.com This is particularly valuable for understanding the challenging hydrogenation and quaternization steps.

Mass Spectrometry (MS): Online MS techniques, including Direct Analysis in Real Time (DART-MS), can provide near-instantaneous molecular weight information, allowing for the rapid confirmation of product formation and the identification of byproducts. hideneurope.deresearchgate.net

Chromatography: Online UPLC-MS can provide detailed, quantitative information on the evolution of chemical species throughout the reaction. mt.com

Hyphenated and Novel Techniques: Emerging methods like 2D-IR spectroscopy can provide exceptionally detailed information about molecular structures and interactions during a reaction, while microfluidics and lab-on-a-chip devices allow for reactions to be studied at a miniature scale. numberanalytics.com

By implementing these PAT tools, researchers can gain fundamental insights into the reaction mechanisms, enabling more efficient process optimization, ensuring consistent product quality, and facilitating a safer and more robust scale-up. americanpharmaceuticalreview.com

Theoretical Advancements in Predicting Spirocyclic Quaternary Ammonium Salt Reactivity and Properties

Alongside experimental work, theoretical and computational chemistry offers a powerful, complementary approach to understanding and predicting the behavior of spirocyclic quaternary ammonium salts. As has been demonstrated for related spirocyclic QA cations, theoretical calculations can provide invaluable insights into their chemical stability. rsc.org

Future theoretical advancements will be crucial for accelerating the design of new molecules based on the 3-Thia-6-azoniaspiro(5.5)undecane framework:

Predicting Alkaline Stability: Density Functional Theory (DFT) calculations can be used to determine the energy barriers associated with degradation pathways (e.g., Hofmann elimination, nucleophilic substitution). rsc.org This allows for the in-silico screening of novel structures for enhanced stability, a critical parameter for applications like AEMs. Studies have shown that the higher stability of spirocyclic QAs correlates with a higher energy barrier for the transition state of degradation reactions. rsc.org

Structure-Property Relationships: Computational models can elucidate how modifications to the spirocyclic structure—such as changing ring size, or the position of the sulfur atom—affect key properties like charge distribution, steric hindrance, and ultimately, reactivity and conductivity.

Developing Predictive Models: By combining theoretical calculations with experimental data from HTE, more accurate and robust quantitative structure-property relationship (QSPR) models can be developed. These models will enable the rapid and reliable prediction of properties for entirely new, un-synthesized spirocyclic QA salt candidates, guiding experimental efforts toward the most promising targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Thia-6-azoniaspiro(5.5)undecane chloride, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions using spirocyclic precursors. A documented method involves reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, with triethylamine (EtN) as a base to neutralize HCl byproducts. The reaction requires 3 days for completion, monitored by thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography. Yields (~28%) are influenced by solvent choice, stoichiometric ratios, and reaction duration .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs a combination of H-NMR, C-NMR, and elemental analysis. For example, H-NMR spectra confirm proton environments (e.g., methylene and azonia groups), while C-NMR identifies sp-hybridized carbons in the spiro framework. Elemental analysis (C, H, N) verifies stoichiometric purity. Advanced characterization, such as X-ray crystallography (if available in supplementary data), resolves the spatial arrangement of the spirocyclic system .

Q. What safety protocols are recommended for handling this compound based on its GHS classification?

- Methodological Answer : The Safety Data Sheet (SDS) classifies the compound as hazardous, requiring PPE (gloves, goggles, lab coat) and ventilation to avoid inhalation of dust/aerosols. First-aid measures include rinsing exposed skin/eyes with water and consulting a physician. Storage mandates airtight containers in dry, cool environments, separated from incompatible substances (e.g., strong oxidizers). Stability data suggest sensitivity to moisture, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. What mechanistic insights exist for the ring-opening or polymerization reactions involving similar spiro compounds?

- Methodological Answer : Computational studies (e.g., SAM1 calculations) on analogous tetraoxaspiro[5.5]undecanes reveal acid-catalyzed polymerization pathways. Activation energies and enthalpies differentiate single- vs. double-ring opening mechanisms. For instance, silicon-substituted derivatives exhibit lower activation barriers for ring expansion, favoring specific product distributions. Experimental validation through kinetic studies (e.g., monitoring by Si-NMR) corroborates computational predictions .

Q. How do variations in purification techniques affect the purity and crystallinity of the final product?

- Methodological Answer : Column chromatography (silica gel, 0.040–0.063 mm) using THF/hexane gradients removes polar impurities, yielding amorphous solids. Recrystallization from dimethyl sulfoxide (DMSO)/water enhances crystallinity but may reduce yield due to solubility limitations. Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase), with crystallinity assessed by X-ray diffraction or differential scanning calorimetry (DSC) .

Q. What computational models predict the reactivity or stability of spirocyclic compounds, and how reliable are these predictions?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Mechanics (MM) simulations model steric strain and electronic effects in spiro systems. For example, SAM1 calculations predict regioselectivity in acid-catalyzed reactions by analyzing charge distribution at oxygen/sulfur atoms. Reliability is validated through experimental melting points, NMR shifts, and reaction yields, with deviations <5% indicating robust predictive accuracy .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.